molecular formula C20H18N4O4S B2950941 6-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione CAS No. 1251598-45-4

6-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione

Cat. No.: B2950941
CAS No.: 1251598-45-4
M. Wt: 410.45
InChI Key: RCTIUNQNTIITFW-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[4,5-d]pyrimidine class, characterized by a fused bicyclic core comprising a thiazole ring condensed with a pyrimidine-dione system. The structure features a 3-(pyridin-2-yl) substitution at position 3 and a 6-[1-(3,4-dimethoxyphenyl)ethyl] side chain. The dione (5,7-dione) functionality introduces hydrogen-bonding capacity, critical for binding to enzymes or receptors.

Properties

IUPAC Name

6-[1-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-11(12-7-8-14(27-2)15(10-12)28-3)24-19(25)18-17(22-20(24)26)16(23-29-18)13-6-4-5-9-21-13/h4-11H,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTIUNQNTIITFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)N2C(=O)C3=C(C(=NS3)C4=CC=CC=N4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and reduce waste .

Chemical Reactions Analysis

Types of Reactions

6-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic rings .

Scientific Research Applications

6-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related thiazolo/triazolo-pyrimidine derivatives, emphasizing substituent effects, biological activities, and synthetic methodologies.

Compound Name Core Structure Substituents Biological Activity Key Findings Reference
Target Compound : 6-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-yl)-thiazolo[4,5-d]pyrimidine-5,7-dione Thiazolo[4,5-d]pyrimidine-5,7-dione 3-(Pyridin-2-yl); 6-[1-(3,4-dimethoxyphenyl)ethyl] Hypothesized anticancer Structural analysis suggests enhanced lipophilicity and H-bonding vs. analogs. N/A*
5-(4-Chlorophenyl)-3-phenyl-6H-thiazolo[4,5-d]pyrimidine-2,7-dione Thiazolo[4,5-d]pyrimidine-2,7-dione 5-(4-Chlorophenyl); 3-phenyl Anticancer Moderate cytotoxicity; IR/NMR confirms C=O and C=N interactions .
2-Aryl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-diones Triazolo[4,5-d]pyrimidine-5,7-dione 2-Aryl substituents (e.g., phenyl, halogenated aryl) Antiviral, Antitumor CuSO4-mediated synthesis; thionation enhances bioactivity .
5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one Thiazolo[4,5-b]pyridin-2-one 5,7-Dimethyl; 6-phenylazo Cytotoxic [3 + 3] cyclocondensation synthesis; substituents modulate anticancer potency .
5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-methyl-thiazolo[4,5-d]pyrimidin-7-one Thiazolo[4,5-d]pyrimidin-7-one 5-thioether; 6-methyl; 4-chlorophenyl Not reported Thioxo group alters electronic properties vs. dione analogs .

Note: Direct references to the target compound are absent in the provided evidence; comparisons are inferred from structural analogs.

Key Structural and Functional Insights:

Triazolo[4,5-d]pyrimidines show broader antiviral activity but require oxidative cyclization for synthesis, limiting scalability vs. thiazolo derivatives .

Substituent Effects: 3-(Pyridin-2-yl): Enhances π-stacking and metal-coordination capacity compared to phenyl or chlorophenyl groups in analogs . 6-[1-(3,4-Dimethoxyphenyl)ethyl]: The methoxy groups may improve blood-brain barrier penetration relative to non-polar substituents (e.g., methyl or chloro) . Thione vs. Dione: Thione derivatives (e.g., ) exhibit altered solubility and redox properties but reduced H-bonding vs. diones .

Synthetic Methodologies: The target compound’s synthesis likely involves cyclocondensation or metal-free catalysis, as seen in related thiazolo-pyrimidines . Eco-friendly protocols (e.g., water/ethanol solvents, recyclable additives) from could be adapted for greener synthesis .

Biological Activity Trends :

  • Anticancer activity correlates with electron-withdrawing substituents (e.g., 4-chlorophenyl in ) and planar heterocycles enabling DNA intercalation .
  • The target compound’s dimethoxyphenyl group may mitigate toxicity issues observed in halogenated analogs .

Biological Activity

The compound 6-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione is a member of the thiazolo-pyrimidine family and has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2O4SC_{18}H_{20}N_2O_4S. Its structure incorporates a thiazolo-pyrimidine core with substituents that may influence its pharmacological properties. The presence of the dimethoxyphenyl group and the pyridine moiety suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC18H20N2O4SC_{18}H_{20}N_2O_4S
Molecular Weight356.43 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Anticancer Activity

Recent studies have indicated that compounds similar to thiazolo-pyrimidines exhibit significant anticancer properties. For instance, derivatives have shown activity against various cancer cell lines by inhibiting key enzymes involved in tumor growth.

  • Mechanism of Action : The compound may inhibit specific kinases involved in cell proliferation. For example, it has been reported that thiazolo-pyrimidines can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Case Study : In vitro studies demonstrated that the compound exhibited an IC50 value in the micromolar range against several cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of thiazolo-pyrimidine derivatives. These compounds have been tested against various bacterial strains and fungi.

  • In vitro Studies : The compound showed promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases.

  • Mechanism : It is hypothesized that the compound may exert neuroprotective effects through antioxidant mechanisms and by modulating neurotransmitter levels.
  • Findings : Animal studies reported improvements in cognitive function and reduced oxidative stress markers when administered this compound .

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps including cyclization reactions and functional group modifications.

Table 2: Synthetic Pathway Overview

StepReaction TypeReagents/Conditions
1CyclizationThioamide + Aldehyde
2AlkylationAlkyl halide + Base
3FunctionalizationSubstituent introduction

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